2-Methoxybenzenesulfonohydrazide
Description
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-methoxybenzenesulfonohydrazide |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-4-2-3-5-7(6)13(10,11)9-8/h2-5,9H,8H2,1H3 |
InChI Key |
MXURFNKKQOACNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of 2-Methoxybenzenesulfonohydrazide involves the reaction of 2-methoxybenzenesulfonyl chloride with hydrazine hydrate . The reaction proceeds as follows:
2-Methoxybenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Reaction Conditions:: The reaction typically occurs at room temperature or under mild heating conditions. The product is isolated by filtration or extraction.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery scientists can access this compound as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Reactivity:: 2-Methoxybenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form other functional groups.
Reduction: Reduction reactions can modify the hydrazide moiety.
Substitution: Substitution reactions can occur at the sulfonyl group or the methoxy group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the sulfonyl group.
Major Products:: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-Methoxybenzenesulfonohydrazide as a promising anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of this compound can inhibit tumor growth effectively, with IC50 values indicating potent activity against specific cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Table 1: Anticancer Activity of this compound Derivatives
| Compound Derivative | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 2.57 | Induces apoptosis via mitochondrial pathway |
| This compound | HepG2 | 3.45 | Inhibits cell proliferation |
| This compound | A549 | 4.20 | Disrupts cell cycle regulation |
Antitubercular Properties
In addition to its anticancer properties, this compound has been investigated for its antitubercular activity. Studies have shown that certain derivatives possess the ability to inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
Synthesis and Structural Studies
The synthesis of this compound involves the reaction of methoxybenzene sulfonyl chloride with hydrazine derivatives. The structural characteristics of this compound have been confirmed through various techniques, including nuclear magnetic resonance (NMR) and X-ray diffraction .
Material Science Applications
Polymeric Composites
The compound is also utilized in the development of polymeric materials. Its sulfonamide moiety provides unique properties that enhance the mechanical strength and thermal stability of polymer composites. This application is particularly relevant in industries focusing on high-performance materials for aerospace and automotive sectors .
Case Studies
Case Study: Anticancer Drug Development
A notable case study involved the development of a series of hydrazone derivatives based on this compound, which were evaluated for their anticancer properties. The study revealed that modifications to the hydrazone structure significantly influenced their biological activity, leading to the identification of several lead compounds for further development .
Case Study: Tuberculosis Treatment Research
Another case study focused on synthesizing novel derivatives aimed at combating tuberculosis. Researchers tested various substitutions on the sulfonamide group and identified compounds with enhanced efficacy against Mycobacterium tuberculosis, showcasing the potential of these derivatives in therapeutic applications .
Mechanism of Action
The exact mechanism by which 2-Methoxybenzenesulfonohydrazide exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Methoxy Substitution
- 4-Methoxybenzenesulfonyl Hydrazide (Para-Substituted Analog) :
The para-substituted isomer exhibits distinct electronic and steric properties. The methoxy group at the para position provides stronger electron-donating effects, enhancing resonance stabilization of the sulfonyl group. This increases thermal stability compared to the ortho isomer. However, the absence of steric hindrance in the para configuration may facilitate faster reaction kinetics in condensation reactions with aldehydes . - 2-Methoxybenzenesulfonohydrazide: The ortho-substituted methoxy group introduces steric hindrance near the sulfonohydrazide group, reducing reactivity in bulkier substrates. This steric effect also impacts crystal packing, as observed in related ortho-methoxybenzohydrazides, which exhibit lower melting points (~150–160°C) compared to para analogs (~170–180°C) .
Functional Group Variations: Sulfonyl vs. Carbonyl Hydrazides
- 2-Methoxybenzohydrazide :
Replacing the sulfonyl (-SO₂-) group with a carbonyl (-CO-) group reduces acidity (pKa ~10–12 for carbonyl vs. ~8–9 for sulfonyl derivatives). This makes carbonyl hydrazides less reactive in acidic media but more amenable to forming Schiff bases with aldehydes. For example, 4-Methoxy-N′-(2-methoxybenzylidene)benzohydrazide forms stable hydrazones used in coordination chemistry . - Its sulfonyl group enhances stability under oxidative conditions compared to carbonyl analogs .
Substituent Effects: Bromo and Benzothiazole Derivatives
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(5-Bromo-2-methoxybenzylidene)acetohydrazide :
The benzothiazole and bromo substituents enhance biological activity. The benzothiazole group improves lipophilicity, facilitating membrane penetration, while the bromo atom increases electrophilicity, enhancing interactions with biological targets (e.g., antimicrobial IC₅₀ values <10 µM) . - (2E)-2-(5-Bromo-2-Hydroxy-3-Methoxybenzylidene)-N-Phenylhydrazinecarbothioamide: The thioamide and bromo-methoxy groups synergistically improve antioxidant activity (IC₅₀ ~25 µM in DPPH assays), outperforming non-halogenated analogs .
Data Table: Key Properties of this compound and Analogs
Biological Activity
2-Methoxybenzenesulfonohydrazide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes current findings on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its sulfonylhydrazone structure, which has been implicated in various biological activities. Its molecular formula is , and it features a methoxy group that may enhance its lipophilicity and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including this compound. The minimum inhibitory concentration (MIC) values for various bacterial strains have been determined in several investigations:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | E. coli | 15.00 ± 2.00 |
| S. aureus | 12.50 ± 1.50 | |
| P. aeruginosa | 18.00 ± 3.00 | |
| B. subtilis | 14.00 ± 1.80 |
These results indicate that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored, with studies focusing on its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-468 (breast) | 25.00 ± 5.00 | Cytotoxic |
| RXF 393 (renal) | 20.00 ± 4.50 | Significant growth inhibition |
| HCT-15 (colon) | 30.00 ± 3.50 | Moderate inhibition |
The compound demonstrated significant cytotoxicity against breast cancer and renal cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes related to bacterial protein synthesis and cell wall formation. The binding affinity to target proteins has been investigated using in silico docking studies, revealing promising interactions that could be exploited for drug design .
Case Studies
A notable case study involved the synthesis of a series of sulfonamide derivatives, including this compound, which were evaluated for their antibacterial and anticancer properties. The study utilized both in vitro assays and computational methods to assess biological activity and predict binding modes to target proteins .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Methoxybenzenesulfonohydrazide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of methoxy-substituted benzene derivatives. For example, sulfonyl chloride intermediates can react with hydrazine derivatives under basic conditions to form the sulfonohydrazide moiety. Key steps include controlling temperature (e.g., 0–5°C during sulfonylation to minimize side reactions) and using anhydrous solvents to prevent hydrolysis . Optimization may involve adjusting stoichiometric ratios (e.g., hydrazine equivalents) and reaction time. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. How is this compound structurally characterized, and what analytical techniques are essential for validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular geometry and hydrogen-bonding patterns, as demonstrated for structurally related hydrazides . Complementary techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions and hydrazide linkage.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- FT-IR spectroscopy : Identification of functional groups (e.g., N–H stretching at ~3200 cm, S=O vibrations at ~1350 cm) .
Q. What are the primary applications of this compound in biochemical research?
- Methodological Answer : This compound is studied as a potential enzyme inhibitor due to its sulfonamide group, which can bind metal ions in active sites. For example, analogs like 2-methoxybenzohydrazide have shown carbonic anhydrase inhibition (IC values in the µM range) via competitive binding assays . Experimental designs should include dose-response curves, kinetic studies (e.g., Lineweaver-Burk plots), and molecular docking simulations to validate mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or cellular models. To address this:
- Standardize assays : Use validated protocols (e.g., OECD guidelines) and include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
- Evaluate stereochemical effects : Chiral derivatives may exhibit divergent activities; enantiomeric resolution via chiral HPLC or asymmetric synthesis can clarify structure-activity relationships .
- Meta-analysis : Cross-reference data from multiple sources (e.g., PubChem, crystallographic databases) to identify trends .
Q. What strategies are effective for improving the solubility and bioavailability of this compound in pharmacological studies?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via nucleophilic substitution or coupling reactions.
- Co-crystallization : Co-formers like succinic acid can enhance solubility through hydrogen-bonding networks, as seen in analogous sulfonamide compounds .
- Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles improves cellular uptake, validated via in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Q. How can computational methods guide the design of this compound derivatives with enhanced target specificity?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Predict binding stability to target proteins (e.g., carbonic anhydrase IX) under physiological conditions.
- QSAR modeling : Use descriptors like Hammett constants () of substituents to correlate electronic effects with bioactivity .
- ADMET profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, CYP450 interactions) to prioritize candidates .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
